3-Chloro-5-nitrobenzotrifluoride

Descripción general

Descripción

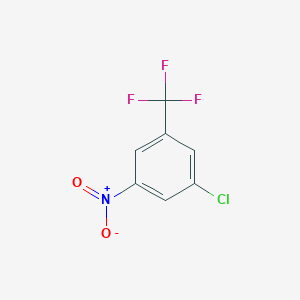

3-Chloro-5-nitrobenzotrifluoride is an organic compound with the chemical formula C7H3ClF3NO2. It is characterized by the presence of chlorine, nitro, and trifluoromethyl functional groups. This compound appears as a colorless to yellowish crystal or powder and is primarily used as an intermediate in organic synthesis reactions .

Mecanismo De Acción

Target of Action

It’s known that nitrobenzene compounds can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .

Mode of Action

It’s known to be used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .

Biochemical Pathways

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution . More research is needed to fully understand its pharmacokinetic properties .

Result of Action

It’s known that the compound can cause irritation to the skin, eyes, and respiratory tract, indicating a potential cytotoxic effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-nitrobenzotrifluoride. For instance, the compound should be handled in a well-ventilated area to minimize exposure and potential health risks . Furthermore, it should be stored at ambient temperature for optimal stability .

Métodos De Preparación

3-Chloro-5-nitrobenzotrifluoride can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-6-nitro-1,3-difluorobenzene with trifluoroformic acid under acidic conditions . Another method includes the replacement of nitro groups in nitrobenzotrifluorides by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound . Industrial production methods often utilize these reactions due to their efficiency and scalability.

Análisis De Reacciones Químicas

3-Chloro-5-nitrobenzotrifluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The nitro and chlorine groups can be substituted with other functional groups using appropriate reagents and conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include chlorine gas, hydrogen gas, and various catalysts such as metal salts and sulfur compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-Chloro-5-nitrobenzotrifluoride has a wide range of applications in scientific research:

Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

3-Chloro-5-nitrobenzotrifluoride can be compared with other similar compounds, such as:

2-Chloro-5-nitrobenzotrifluoride: This compound has a similar structure but differs in the position of the chlorine and nitro groups.

4-Chloro-3-nitrobenzotrifluoride: Another similar compound with different positioning of the functional groups.

3,4,5-Trichlorobenzotrifluoride: This compound has multiple chlorine substitutions, making it distinct in its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique reactivity and makes it suitable for various applications in organic synthesis and industrial processes.

Actividad Biológica

3-Chloro-5-nitrobenzotrifluoride (C₇H₄ClF₃N₂O₂) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications in various fields, particularly in agriculture and pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and three fluorine atoms. Its molecular weight is approximately 240.57 g/mol, and it typically appears as a yellowish liquid at room temperature with low water solubility and high density compared to water .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. The most common methods involve:

- Nitration : The introduction of the nitro group using nitric acid.

- Halogenation : The incorporation of chlorine and fluorine atoms through electrophilic substitution reactions.

These processes often require specific conditions such as the presence of acids or bases to facilitate the reactions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that halogenated aromatic compounds can disrupt microbial cell membranes and inhibit enzyme activity, leading to bactericidal effects. For instance, derivatives of nitro-substituted compounds have been found effective against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Herbicidal Potential

Due to its structural characteristics, this compound may also serve as a precursor for herbicides. Its ability to interact with plant enzymes could inhibit growth or cause phytotoxicity, making it a candidate for agricultural chemical development .

Study on Antimicrobial Efficacy

A study published in Molecules explored the antibacterial properties of halogenated compounds. The results indicated that compounds containing nitro groups showed enhanced activity against gram-positive bacteria due to their ability to penetrate bacterial membranes effectively . Although specific data on this compound was not provided, the findings suggest a promising avenue for further research.

Herbicide Development Research

In agricultural studies, researchers have synthesized various derivatives of chlorinated aromatic compounds for herbicidal applications. These studies reveal that modifications in the molecular structure can lead to improved efficacy against specific weed species while minimizing environmental impact .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C₇H₄ClF₃N₂O₂ |

| Molecular Weight | 240.57 g/mol |

| Physical State | Yellowish liquid |

| Biological Activity | Antimicrobial, potential herbicide |

| Synthesis Methods | Nitration, Halogenation |

Propiedades

IUPAC Name |

1-chloro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXCQTAELHSNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988551 | |

| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68849-24-1 | |

| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.